![molecular formula C7H7F3N2S B1466025 3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 1284229-46-4](/img/structure/B1466025.png)
3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Overview
Description
3-(Trifluoromethyl)pyrazole is a heterocyclic building block . It is a member of pyrazoles . It undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .
Synthesis Analysis
Pyrazole compounds, including 3-(Trifluoromethyl)pyrazole, are often used as starting materials for the preparation of more complex heterocyclic systems . Zhu et al. reported a multicomponent method of synthesizing 3-trifluoromethyl pyrazole derivatives through the interactions of readily available 2-bromo-3,3,3-trifluoropropene (BTP), aldehydes, and sulfonyl hydrazides .Molecular Structure Analysis
Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . The structure of pyrazoles can exhibit tautomerism, which may influence their reactivity .Chemical Reactions Analysis
Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . They often serve as starting materials for the preparation of more complex heterocyclic systems .Physical And Chemical Properties Analysis
The molecular weight of 3-(Trifluoromethyl)pyrazole is 136.08 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .Scientific Research Applications
Synthetic Methods and Characterization
3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole and its derivatives have been the subject of extensive research due to their unique structural and chemical properties. Synthetic methods for related trifluoromethyl pyrazoles have been developed, demonstrating the chemical community's interest in these compounds. For instance, Gerus et al. (2012) reported practical synthetic approaches to 3,4-bis- and 3,4,5-tris(trifluoromethyl)pyrazoles, highlighting transformations that are key to introducing trifluoromethyl groups into the pyrazole core using sulfur tetrafluoride. These methods allowed for gram-scale preparation and comprehensive characterization, including crystallographic analysis, pKa values, and fluorescence measurements, underscoring the compounds' potential in various applications (Gerus et al., 2012).
Chemical Properties and Applications
The trifluoromethyl group contributes significantly to the chemical properties of these compounds, making them suitable for diverse applications. Grünebaum et al. (2016) improved the synthesis of trifluoromethyl substituted pyrazoles, showcasing the versatility of these compounds and their thermal properties. This indicates potential applications in areas where thermal stability is crucial (Grünebaum et al., 2016). Additionally, Wang et al. (2017) described a copper-mediated synthesis of 4-(trifluoromethyl)pyrazoles, emphasizing the method's mild conditions and good functional group compatibility, which could be significant for creating pharmaceuticals or materials with specific functional requirements (Wang et al., 2017).
Molecular Conformations and Interactions
The molecular structure of these compounds is another area of interest. Sagar et al. (2017) studied closely related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines, providing insights into their molecular conformations and hydrogen bonding, which are crucial for understanding the compound's interactions and stability, potentially influencing its use in material science or drug design (Sagar et al., 2017).
Novel Synthesis Methods
Innovative methods continue to be developed for synthesizing related compounds, demonstrating the evolving interest in these chemicals. Sano and Hara (2010) detailed the regioselective synthesis of trifluoromethyl group substituted pyrazole derivatives, indicating the specificity and precision possible in synthetic chemistry for these compounds. This precision is vital for applications that require specific chemical configurations, such as targeted therapeutic agents or specialized materials (Sano & Hara, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives, which this compound is a part of, have been known to exhibit a broad spectrum of biological properties . They have been used as pharmacophores in various therapeutic divisions, including antipsychotic, anti-inflammatory, analgesic, anti-obesity, and antidepressant agents .
Mode of Action
It is known that it undergoes alkylation with alkyl iodides in dmf to afford the n-alkyl pyrazoles . This suggests that the compound might interact with its targets through alkylation, leading to changes in the target molecules.
Biochemical Pathways
Pyrazole derivatives have been known to exhibit a wide range of pharmacological properties, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological properties exhibited by pyrazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2S/c8-7(9,10)6-4-3-13-2-1-5(4)11-12-6/h1-3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCMGPKITMQQDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1NN=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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